Dioctan-2-yl propanedioate
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Overview
Description
Dioctan-2-yl propanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of propanedioic acid (malonic acid) with octan-2-ol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctan-2-yl propanedioate typically involves the esterification reaction between propanedioic acid and octan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Propanedioic acid+Octan-2-olAcid catalystDioctan-2-yl propanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Dioctan-2-yl propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and octan-2-ol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and octan-2-ol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Propanedioic acid and octan-2-ol.
Reduction: Dioctan-2-yl propanediol.
Transesterification: A new ester and octan-2-ol.
Scientific Research Applications
Dioctan-2-yl propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and resins.
Biological Studies: It can be used as a model compound in studies of ester hydrolysis and enzyme activity.
Mechanism of Action
The mechanism of action of dioctan-2-yl propanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. For example, during hydrolysis, water or hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of octyl groups.
Dimethyl propanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of octyl groups.
Dioctan-2-yl phthalate: Similar ester structure but derived from phthalic acid instead of propanedioic acid.
Uniqueness
Dioctan-2-yl propanedioate is unique due to its longer alkyl chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This can affect its solubility, boiling point, and reactivity in various chemical processes.
Properties
CAS No. |
89837-79-6 |
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Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
dioctan-2-yl propanedioate |
InChI |
InChI=1S/C19H36O4/c1-5-7-9-11-13-16(3)22-18(20)15-19(21)23-17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3 |
InChI Key |
WFFPUTPISQUHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)CC(=O)OC(C)CCCCCC |
Origin of Product |
United States |
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